![molecular formula C7H3BrFNO B2963843 6-Bromo-4-fluoro-1,3-benzoxazole CAS No. 1935181-98-8](/img/structure/B2963843.png)
6-Bromo-4-fluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-1,3-benzoxazole is a chemical compound with the CAS Number: 1935181-98-8 . It has a molecular weight of 216.01 . The IUPAC name for this compound is 6-bromo-4-fluorobenzo[d]oxazole . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of benzoxazoles and benzothiazoles can be achieved from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
The InChI code for 6-Bromo-4-fluoro-1,3-benzoxazole is 1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Bromo-4-fluoro-1,3-benzoxazole is a solid at ambient temperature . It has a molecular weight of 216.01 .Scientific Research Applications
Fluorescent Probe Sensing for Metal Cations
6-Bromo-4-fluoro-1,3-benzoxazole derivatives are applicable in the development of fluorescent probes for sensing metal cations. A study by Tanaka et al. (2001) illustrates the synthesis of benzoxazole derivatives that can sense magnesium and zinc cations. These compounds exhibit large fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, demonstrating their utility in detecting changes in pH and selective metal cation sensing (Tanaka et al., 2001).
Corrosion Inhibition
Another application of bromo-fluoro-benzoxazole compounds is in corrosion inhibition. Chaitra et al. (2015) investigated triazole Schiff bases, including a compound structurally similar to 6-Bromo-4-fluoro-1,3-benzoxazole, for their efficiency in inhibiting corrosion on mild steel in acidic media. The study found that these compounds exhibit excellent inhibition efficiency, which increases with concentration and provides valuable insights into the development of new corrosion inhibitors (Chaitra et al., 2015).
Anti-inflammatory and Cytotoxic Agents
In the realm of biomedical research, benzoxazole derivatives, including those with halogen substitutions like 6-Bromo-4-fluoro-1,3-benzoxazole, have been synthesized and evaluated for their potential anti-inflammatory and cytotoxic activities. Thakral et al. (2022) synthesized halogenatedphenyl benzoxazole-5-carboxylic acids and found significant anti-inflammatory activity and cytotoxicity against certain cell lines, highlighting the potential of these compounds in drug development (Thakral et al., 2022).
Antimicrobial and Antioxidant Activities
Furthermore, benzoxazole compounds have been explored for their antimicrobial and antioxidant properties. Rezki and Aouad (2017) conducted a study on benzothiazole and fluorinated-1,2,4-triazole conjugates, demonstrating their efficacy as antimicrobial agents against pathogenic bacterial and fungal strains. This research indicates the potential of benzoxazole derivatives in creating new antimicrobial and antioxidant therapies (Rezki & Aouad, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P271) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, and anticancer .
Mode of Action
Benzoxazole derivatives have been reported to interact with various cellular targets and metabolic pathways . The presence of electron-withdrawing groups has been found to improve the antimicrobial activity of these compounds .
Biochemical Pathways
Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Pharmacokinetics
The compound’s molecular weight is 21601 , which could potentially influence its bioavailability.
Result of Action
Benzoxazole derivatives have been found to possess potent anticancer activity .
Action Environment
It is generally recommended to store the compound at ambient temperature .
properties
IUPAC Name |
6-bromo-4-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDPNXKKBGQNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC=N2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.